![molecular formula C14H13BrN4O B2804568 5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide CAS No. 2176201-06-0](/img/structure/B2804568.png)
5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide
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Description
Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2003) demonstrated the synthesis of various compounds, including ones similar to 5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide, and their antiprotozoal activities. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Some of these compounds showed potent activity, with IC(50) values less than 10 nM against these pathogens. Additionally, in an in vivo mouse model for T. b. r., several compounds were curative at low oral dosages (Ismail et al., 2003).
Synthesis of Nicotinamide Nucleoside Analogues
Kabat, Pankiewicz, and Watanabe (1987) synthesized pyridine C-nucleosides 5-beta-D-ribofuranosylnicotinamide and its N-methylpyridinium derivative, which are isosteric and isoelectronic to nicotinamide nucleoside. These nucleosides are important in understanding the biochemical pathways involving nicotinamide adenine dinucleotide (NAD) (Kabat, Pankiewicz, & Watanabe, 1987).
Affinity for 5-HT3 and Dopamine D2 Receptors
Hirokawa, Yoshida, and Kato (1998) explored the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and evaluated their binding to 5-HT3 and dopamine D2 receptors. This research is significant for understanding how structural changes in nicotinamide derivatives can affect their interaction with key neurotransmitter receptors (Hirokawa, Yoshida, & Kato, 1998).
Investigation of Mercury(II) Complexes
Ahuja, Singh, and Rai (1975, 1978) investigated the coordination compounds formed by the interaction of mercury(II) chloride, bromide, cyanide, and thiocyanate with nicotinic acid, nicotinamide, and related compounds. This research helps in understanding the potential use of nicotinamide derivatives in forming metal complexes, which can be crucial in various chemical processes (Ahuja, Singh, & Rai, 1975), (Ahuja, Singh, & Rai, 1978).
properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHGCRIRYDWLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide |
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